Latinone

Description

Propriétés

IUPAC Name |

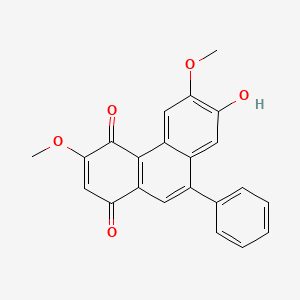

7-hydroxy-3,6-dimethoxy-9-phenylphenanthrene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5/c1-26-19-10-15-14(9-18(19)24)13(12-6-4-3-5-7-12)8-16-17(23)11-20(27-2)22(25)21(15)16/h3-11,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAZBXYZFBGWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)C3=CC(=C(C=C3C(=C2)C4=CC=CC=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Latinone (CAS No. 79157-36-1): A Technical Guide to its Anti-Osteoporotic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latinone (CAS No. 79157-36-1), a naturally occurring neoflavonoid, has been identified as a compound with significant potential in the field of bone health. Isolated from Dalbergia cochinchinensis, this molecule has demonstrated promising anti-osteoporotic activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and explores its putative mechanism of action in modulating bone cell function. Detailed experimental protocols for assessing its biological activity are provided, alongside a proposed signaling pathway, to facilitate further research and development in the context of osteoporosis therapeutics.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts is a key factor in the pathogenesis of osteoporosis. Current therapeutic strategies often focus on inhibiting osteoclast activity. There is a growing interest in identifying novel compounds that can either inhibit bone resorption or stimulate bone formation.

This compound, a neoflavonoid with the IUPAC name 7-hydroxy-3,6-dimethoxy-9-phenylphenanthrene-1,4-dione, has emerged as a molecule of interest in this area. It is a constituent of the heartwood of Dalbergia species, plants with a history of use in traditional medicine. This guide synthesizes the available scientific information on this compound, with a focus on its potential application in osteoporosis research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 79157-36-1 | N/A |

| IUPAC Name | 7-hydroxy-3,6-dimethoxy-9-phenylphenanthrene-1,4-dione | N/A |

| Molecular Formula | C₂₂H₁₆O₅ | N/A |

| Molecular Weight | 360.36 g/mol | N/A |

| Class | Neoflavonoid | N/A |

| Natural Source | Dalbergia cochinchinensis | N/A |

Biological Activity and Mechanism of Action

While direct and extensive studies on this compound are limited, research on neoflavonoids isolated from Dalbergia species provides strong evidence for their anti-osteoporotic effects. These compounds have been shown to significantly increase the proliferation of osteoblasts, the cells responsible for bone formation. The biological activity of this compound is therefore presumed to be in the modulation of bone cell differentiation and activity.

Proposed Signaling Pathway: Inhibition of RANKL-Mediated Osteoclastogenesis

The Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway is a critical regulator of osteoclast differentiation and activation. Many flavonoids exert their anti-osteoporotic effects by interfering with this pathway. It is hypothesized that this compound may inhibit RANKL-induced signaling, thereby reducing the formation and activity of osteoclasts. A proposed schematic of this signaling pathway is depicted below.

Experimental Protocols

To facilitate the investigation of this compound's biological effects on bone cells, detailed protocols for key in vitro assays are provided below.

Osteoblast Differentiation Assay: Alkaline Phosphatase (ALP) Activity

This assay is a well-established method to determine the early differentiation of osteoblasts.

Materials:

-

Osteoblast precursor cells (e.g., MC3T3-E1)

-

Culture medium (e.g., α-MEM with 10% FBS)

-

Osteogenic induction medium (culture medium supplemented with ascorbic acid and β-glycerophosphate)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop solution (e.g., 0.1 M NaOH)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed osteoblast precursor cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Replace the culture medium with osteogenic induction medium containing various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (e.g., bone morphogenetic protein-2, BMP-2).

-

Culture the cells for a specified period (e.g., 7-14 days), replacing the medium every 2-3 days.

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysate to a new 96-well plate.

-

Add pNPP substrate solution to each well and incubate at 37°C for an appropriate time (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein concentration of the cell lysate.

Osteoclast Activity Assay: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a characteristic enzyme of osteoclasts, and its staining is used to identify and quantify these cells.

Materials:

-

Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

-

Culture medium (e.g., α-MEM with 10% FBS)

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor-κB ligand (RANKL)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

TRAP staining solution (containing naphthol AS-MX phosphate and Fast Red Violet LB salt in a tartrate-containing buffer)

-

Microscope

Procedure:

-

Seed BMMs or RAW 264.7 cells in 96-well plates.

-

Culture the cells with M-CSF for a few days to generate osteoclast precursors.

-

Induce osteoclast differentiation by adding RANKL to the culture medium.

-

Simultaneously, treat the cells with various concentrations of this compound. Include a vehicle control.

-

Culture the cells for 5-7 days until multinucleated osteoclasts are formed in the control group.

-

Wash the cells with PBS and fix them with the fixation solution.

-

Wash the fixed cells with distilled water.

-

Incubate the cells with the TRAP staining solution at 37°C until a red color develops in the osteoclasts.

-

Wash the cells with distilled water.

-

Visualize and count the TRAP-positive multinucleated cells (osteoclasts) under a microscope.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data, such as IC₅₀ or EC₅₀ values, for this compound's activity on osteoblast and osteoclast functions. The primary literature indicates that neoflavonoids from Dalbergia species, including this compound, significantly increase osteoblast proliferation, but specific dose-response data for this compound is not provided. Further quantitative studies are required to establish the potency and efficacy of this compound.

Conclusion and Future Directions

This compound, a neoflavonoid from Dalbergia cochinchinensis, presents a promising scaffold for the development of novel anti-osteoporotic agents. Its presumed mechanism of action, involving the promotion of osteoblast activity and the potential inhibition of the RANKL-mediated osteoclastogenesis pathway, warrants further in-depth investigation. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound.

Future research should focus on:

-

Determining the precise molecular targets of this compound within bone cells.

-

Conducting dose-response studies to establish the IC₅₀ and EC₅₀ values for its effects on osteoblasts and osteoclasts.

-

Elucidating the detailed signaling pathways modulated by this compound using techniques such as Western blotting and qPCR.

-

Evaluating the in vivo efficacy of this compound in animal models of osteoporosis.

A thorough understanding of the biological activities and mechanisms of this compound will be crucial for its potential translation into a therapeutic agent for the management of osteoporosis and other bone-related disorders.

Latinone: A Neoflavonoid from Dalbergia cochinchinensis with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergia cochinchinensis, a member of the Fabaceae family, is a valuable source of bioactive compounds, including a diverse array of flavonoids. Among these, the neoflavonoid latinone has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its isolation, characterization, and putative biological effects, with a particular emphasis on its anti-inflammatory and cytotoxic potential. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a neoflavonoid with the chemical formula C₂₂H₁₆O₅. While specific experimental data for this compound's physicochemical properties are not widely available in the public domain, general characteristics of neoflavonoids suggest it is likely a crystalline solid with limited solubility in water and better solubility in organic solvents.

Spectroscopic Characterization:

The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Although a complete, publicly available dataset for this compound is scarce, the following represents a general protocol for acquiring and interpreting such data.

Table 1: General Protocol for NMR Spectroscopic Analysis of this compound

| Parameter | Description |

| Instrument | 400 MHz (or higher) NMR Spectrometer |

| Solvent | CDCl₃ or DMSO-d₆ |

| ¹H-NMR | Proton NMR spectra are recorded to determine the number and types of protons and their neighboring environments. Chemical shifts (δ) are reported in ppm relative to the solvent signal. |

| ¹³C-NMR | Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms in the molecule. |

| 2D-NMR | Techniques such as COSY, HSQC, and HMBC are employed to establish correlations between protons and carbons, aiding in the complete structural assignment. |

Isolation and Purification

The isolation of this compound from the heartwood of Dalbergia cochinchinensis involves a multi-step process combining extraction and chromatographic techniques.[1]

Experimental Protocol: Isolation of Neoflavonoids from Dalbergia cochinchinensis

-

Extraction: The air-dried and powdered heartwood of D. cochinchinensis (20.0 kg) is subjected to reflux extraction with 70% ethanol three times, with each extraction lasting for 2 hours.[1]

-

Solvent Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with petroleum ether, chloroform, and ethyl acetate to separate compounds based on their polarity.[1]

-

Column Chromatography: The chloroform fraction, which is expected to contain neoflavonoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate.[1]

-

Further Purification: Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography with a suitable solvent system (e.g., CH₂Cl₂-MeOH, 1:1) to yield pure this compound.[1]

Biological Activities

While specific quantitative data for this compound's biological activities are limited in the available literature, flavonoids isolated from Dalbergia species are known to possess a range of pharmacological effects, including anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Nitrite Quantification: After incubation, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, representing the concentration of this compound required to inhibit 50% of NO production, is calculated from the dose-response curve.

Table 2: Anti-inflammatory Activity of Selected Flavonoids (Reference Data)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Luteolin | RAW 264.7 | 6.8 | [Source Not Found] |

| Apigenin | RAW 264.7 | 15.3 | [Source Not Found] |

| This compound | RAW 264.7 | Data not available |

Note: The IC₅₀ values presented are for reference compounds to provide context for the expected range of activity. Specific data for this compound is not currently available.

Cytotoxicity

The cytotoxic effect of a compound is a critical parameter in drug development, particularly for anticancer research. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (typically around 570 nm).

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Table 3: Cytotoxicity of Selected Flavonoids (Reference Data)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Quercetin | HeLa | 25.5 | [Source Not Found] |

| Genistein | MCF-7 | 15.2 | [Source Not Found] |

| This compound | Various | Data not available |

Note: The IC₅₀ values provided are for reference compounds. Specific data for this compound's cytotoxicity is not available in the searched literature.

Potential Mechanism of Action: Modulation of NF-κB Signaling

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. While direct evidence for this compound's effect on this pathway is lacking, it represents a plausible mechanism of action.

Experimental Protocol: Western Blot Analysis for NF-κB Activation

-

Cell Treatment: Macrophages (e.g., RAW 264.7) are treated with this compound and/or LPS as described in the NO production assay.

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from the cells.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against NF-κB p65 and its inhibitory protein, IκBα.

-

Analysis: The levels of p65 in the nucleus and the degradation of IκBα in the cytoplasm are quantified to assess the extent of NF-κB activation and its inhibition by this compound.

Conclusion and Future Directions

This compound, a neoflavonoid from Dalbergia cochinchinensis, represents a promising candidate for further pharmacological investigation. While this guide outlines the fundamental methodologies for its isolation and biological evaluation, a significant gap exists in the literature regarding its specific quantitative bioactivities and detailed mechanistic studies. Future research should focus on obtaining pure this compound and performing comprehensive in vitro and in vivo studies to elucidate its anti-inflammatory and cytotoxic effects, including the determination of IC₅₀ values against a panel of relevant cell lines. Furthermore, detailed investigation into its molecular targets, particularly its interaction with the NF-κB signaling pathway, will be crucial in understanding its therapeutic potential and paving the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Isolation and Purification of Lactones from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products remain a significant source of inspiration for drug discovery, with a vast diversity of chemical structures and biological activities. Among these, lactones, a class of cyclic esters, have garnered considerable attention for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of lactones from plant materials. While the specific compound "Latinone" is not extensively documented in scientific literature, this guide presents a generalized yet detailed workflow that can be adapted for the isolation of novel or known lactones from various plant sources.

The successful isolation of a target lactone from a complex plant matrix is a multi-step process that requires careful optimization of extraction and purification techniques. The selection of the appropriate methods depends on the physicochemical properties of the target compound, its concentration in the plant material, and the nature of other co-occurring metabolites. This guide will detail common extraction and purification strategies, provide example experimental protocols, and present quantitative data in a structured format to aid in methodological comparison and selection.

I. General Workflow for Lactone Isolation and Purification

The overall process for isolating a pure lactone from a plant source can be broken down into several key stages, as depicted in the workflow diagram below. This process begins with the preparation of the plant material and progresses through extraction, fractionation, and a series of chromatographic purification steps to yield the pure compound, which is then subjected to structural elucidation.

Caption: A generalized workflow for the isolation and purification of lactones from plant material.

II. Extraction Methodologies

Extraction is a critical first step in the isolation of bioactive compounds from plant materials. The choice of extraction method and solvent system is paramount for achieving a high yield of the target lactone while minimizing the co-extraction of undesirable compounds.

A. Conventional Extraction Techniques

Conventional methods such as maceration, percolation, and Soxhlet extraction are widely used due to their simplicity and scalability.[1][2]

-

Maceration: This involves soaking the plant material in a solvent for a period of time with occasional agitation. It is a simple method suitable for thermolabile compounds.

-

Percolation: In this method, the solvent is allowed to pass slowly through the powdered plant material, which is more efficient than maceration.

-

Soxhlet Extraction: This is a continuous extraction method that uses a smaller volume of solvent. It is suitable for compounds that are not heat-sensitive, as the extract is repeatedly heated.

-

Reflux Extraction: This technique involves boiling the plant material with the solvent and condensing the vapor back into the extraction vessel. It is generally more efficient than maceration and percolation.[1]

B. Modern Extraction Techniques

Modern techniques often offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency.

-

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can disrupt cell walls, enhancing solvent penetration and extraction efficiency.

-

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a rapid extraction process.[1]

-

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is considered a "green" technique and is highly selective.

-

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process.

Table 1: Comparison of Extraction Methods for Lactones

| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |

| Maceration | Soaking of plant material in a solvent. | Simple, suitable for thermolabile compounds. | Time-consuming, lower efficiency. | Ethanol, Methanol, Ethyl Acetate |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient, requires less solvent. | Potential for thermal degradation of compounds. | Hexane, Chloroform, Ethanol |

| Ultrasound-Assisted | Use of ultrasonic waves to disrupt cell walls. | Fast, high efficiency, less solvent. | Can generate free radicals, potential for degradation. | Methanol, Ethanol, Water |

| Supercritical Fluid | Extraction with a supercritical fluid (e.g., CO2). | Green technology, highly selective, solvent-free product. | High initial equipment cost. | Supercritical CO2 |

III. Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. A series of purification steps are necessary to isolate the target lactone.

A. Solvent-Solvent Partitioning

This technique, also known as liquid-liquid extraction, is used to separate compounds based on their differential solubility in two immiscible liquid phases.[3] A common strategy is to partition the crude extract between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll. The polarity of the solvents can then be systematically changed to achieve further fractionation.

B. Chromatographic Techniques

Chromatography is the cornerstone of natural product purification.[4]

-

Column Chromatography (CC): This is a widely used technique for the initial separation of compounds from a fractionated extract. Common stationary phases include silica gel and alumina.

-

Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process.

-

Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of a separation and for determining the appropriate solvent system for column chromatography.[5]

-

High-Performance Liquid Chromatography (HPLC): A highly efficient separation technique that can be used for both analytical and preparative purposes. Reverse-phase HPLC is commonly used for the final purification of lactones.

Table 2: Chromatographic Purification of a Hypothetical Lactone

| Purification Step | Stationary Phase | Mobile Phase | Result | Purity (%) |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (gradient) | 3 major fractions (F1-F3) | 10-40 |

| Fraction F2 Column | Silica Gel (230-400 mesh) | Chloroform:Methanol (98:2) | Sub-fractions (F2a-F2d) | 60-80 |

| Preparative HPLC (F2c) | C18 column | Acetonitrile:Water (60:40) | Isolated Lactone | >98 |

IV. Experimental Protocols

A. Protocol for Soxhlet Extraction

-

Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Loading: Place 100 g of the powdered plant material into a cellulose thimble and place the thimble in the main chamber of the Soxhlet extractor.

-

Extraction: Fill a round-bottom flask with 500 mL of ethanol and connect it to the Soxhlet extractor and a condenser. Heat the flask to the boiling point of the solvent.

-

Duration: Allow the extraction to proceed for 8-12 hours, or until the solvent in the extractor arm becomes colorless.

-

Concentration: After extraction, evaporate the solvent from the round-bottom flask using a rotary evaporator to obtain the crude extract.

B. Protocol for Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (100 g) in hexane and pour it into a glass column. Allow the silica to settle and then drain the excess solvent until it is level with the top of the silica bed.

-

Sample Loading: Dissolve the crude extract (5 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Begin eluting the column with hexane, gradually increasing the polarity by adding increasing amounts of ethyl acetate.

-

Fraction Collection: Collect fractions of 20 mL each and monitor the composition of each fraction by TLC.

-

Pooling: Combine the fractions that contain the target compound based on the TLC analysis.

V. Signaling Pathways

While the biosynthetic pathway for a specific, undocumented compound like "this compound" is unknown, many lactones are derived from isoprenoid or fatty acid pathways. Below is a generalized representation of a biosynthetic pathway leading to a hypothetical lactone precursor.

Caption: A simplified diagram of a hypothetical biosynthetic pathway for lactones.

The isolation and purification of lactones from plant sources is a systematic process that relies on the judicious selection and application of various extraction and chromatographic techniques. This guide has provided a comprehensive framework, including comparative data and detailed protocols, to assist researchers in this endeavor. While the specific compound "this compound" remains to be characterized in the literature, the principles and methodologies outlined herein are broadly applicable to the discovery and development of novel lactone-based therapeutic agents from the vast chemical diversity of the plant kingdom. The successful isolation of a pure compound is the crucial first step that enables detailed structural elucidation and pharmacological evaluation, paving the way for potential new drug leads.

References

- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 4. Extraction, isolation and characterization of bioactive compounds from plants' extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Latinone Biosynthesis Pathway in Dalbergia Species: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Dated: November 21, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the latinone biosynthesis pathway in Dalbergia species, woody plants renowned for their production of a rich diversity of secondary metabolites. This compound, a substituted phenanthrene-1,4-quinone, is a characteristic compound found in the heartwood of species such as Dalbergia latifolia. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this document synthesizes available metabolomic, transcriptomic, and phytochemical data to propose a putative pathway. This guide details the foundational isoflavonoid biosynthesis pathway, from which this compound is believed to be derived, and outlines a hypothetical multi-step enzymatic conversion to the final quinone structure. Included are detailed experimental protocols for the extraction, identification, and quantification of relevant metabolites, alongside methodologies for enzyme assays pertinent to the proposed pathway. Quantitative data from related pathways are presented in tabular format to provide a comparative reference for future research. Furthermore, this guide employs Graphviz (DOT language) to visualize the core biosynthetic pathways and experimental workflows, offering a clear and structured resource for researchers investigating the unique biochemistry of Dalbergia and its potential for drug discovery and development.

Introduction

The genus Dalbergia, belonging to the Fabaceae family, encompasses a variety of trees and shrubs known for their dense, valuable heartwood, often referred to as rosewood. This heartwood is a rich repository of secondary metabolites, including a wide array of flavonoids, isoflavonoids, and neoflavonoids. Among these, this compound, a complex quinone, has been identified as a significant constituent in species like Dalbergia latifolia.[1][2] The biosynthesis of these compounds is of significant interest due to their potential pharmacological activities and their role in the chemical ecology of the plant, including defense mechanisms and heartwood formation.[3][4]

Metabolomic studies on Dalbergia species, such as Dalbergia sissoo, have revealed that flavonoid and isoflavonoid biosynthesis are among the most significantly enriched metabolic pathways in the heartwood.[5][6][7][8] This strongly suggests that this compound biosynthesis originates from the general phenylpropanoid and subsequent isoflavonoid pathways. This guide will first detail the established steps of isoflavonoid biosynthesis and then present a putative pathway for the conversion of an isoflavonoid precursor to this compound.

The General Isoflavonoid Biosynthesis Pathway

The biosynthesis of isoflavonoids commences with the phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA. This central precursor then enters the flavonoid biosynthesis pathway. The key enzymatic steps leading to the core isoflavonoid structure are outlined below.

Key Enzymes and Reactions

The formation of the initial chalcone scaffold is catalyzed by Chalcone Synthase (CHS) , which performs a stepwise condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.[9] The resulting naringenin chalcone is then stereospecifically cyclized into (2S)-naringenin by Chalcone Isomerase (CHI) .

The crucial branching point from the general flavonoid pathway to the isoflavonoid pathway is catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450-dependent monooxygenase.[9][10][11] IFS hydroxylates and rearranges the B-ring of the flavanone intermediate (naringenin or liquiritigenin) from position 2 to position 3, forming a 2-hydroxyisoflavanone. This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone structure, such as genistein or daidzein.[12]

Further modifications, including methylation, glycosylation, and hydroxylation, are carried out by a variety of enzymes, leading to the vast diversity of isoflavonoids observed in Dalbergia species.

Putative Biosynthesis Pathway of this compound

The precise enzymatic steps converting an isoflavonoid precursor to this compound in Dalbergia have not been experimentally verified. However, based on the chemical structure of this compound (a substituted phenanthrene-1,4-dione) and the known metabolic capabilities of the genus, a hypothetical pathway can be proposed. This putative pathway likely involves a series of hydroxylations, methylations, and oxidative rearrangements.

The isolation of isoflavone-quinone derivatives from other Dalbergia species supports the hypothesis that isoflavones are precursors to quinone-type structures.[13][14] The formation of the phenanthrene ring system could proceed through an oxidative cyclization of a stilbene-like intermediate derived from an isoflavonoid.

Hypothetical Enzymatic Conversions

-

Initial Isoflavone Precursor: The pathway likely starts from a common isoflavonoid, such as daidzein or a related methylated derivative like formononetin, which are known to accumulate in Dalbergia.[3]

-

Hydroxylation and Methylation: A series of hydroxylation and O-methylation reactions, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases respectively, would modify the isoflavone core. Transcriptomic data from Dalbergia odorifera has shown the upregulation of several genes encoding these enzyme families upon the induction of secondary metabolism.[3]

-

Oxidative Rearrangement and Cyclization: A key step would involve an oxidative rearrangement and subsequent cyclization to form the phenanthrene backbone. This could be catalyzed by a dioxygenase or a similar oxidative enzyme.

-

Final Oxidation to Quinone: The final step would be the oxidation of the dihydroxyphenanthrene intermediate to the corresponding 1,4-quinone, a reaction that can be catalyzed by polyphenol oxidases or laccases, enzymes known to be involved in the formation of colored compounds in heartwood.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax) for the enzymes involved in the this compound-specific branch of the pathway. However, data from related flavonoid and isoflavonoid biosynthesis studies can provide a valuable reference point for researchers. The following table summarizes relevant quantitative data from studies on Dalbergia and other plants.

| Parameter | Value | Species/System | Experimental Conditions | Reference |

| Total Flavonoid Content | ~1.5 mg/g (discolored wood) | Dalbergia odorifera | Wounded stem tissue | [3] |

| Daidzein Accumulation | 9.60 µg/g | Dalbergia odorifera cell suspension | ABA treatment | [3] |

| Liquiritigenin Accumulation | 9.99 µg/g | Dalbergia odorifera cell suspension | ABA treatment | [3] |

| Chalcone Isomerase (CHI) Activity | Increased after ETH treatment | Dalbergia odorifera | Ethephon-treated seedlings | [15][16] |

| Terpenoid Synthase (TPS) Activity | Increased after ETH treatment | Dalbergia odorifera | Ethephon-treated seedlings | [16] |

Table 1: Quantitative Data on Flavonoid and Related Metabolite Production in Dalbergia Species.

Experimental Protocols

The following section details key experimental protocols relevant to the study of the this compound biosynthesis pathway. These are generalized methods based on standard practices in plant metabolomics and enzymology.

Metabolite Extraction from Dalbergia Wood

This protocol is adapted from methodologies used for metabolomic analysis of Dalbergia heartwood and sapwood.[6]

-

Sample Preparation: Freeze-dry wood samples (heartwood or sapwood) and grind into a fine powder using a ball mill or a similar apparatus.

-

Extraction:

-

Weigh 100 mg of the powdered sample into a 2 mL centrifuge tube.

-

Add 1.2 mL of 70% methanol (pre-chilled at -20 °C).

-

Vortex for 30 seconds.

-

Incubate at 4 °C overnight.

-

Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

-

-

Sample Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm organic filter membrane.

-

Analysis: The filtrate is now ready for analysis by UPLC-MS/MS or other chromatographic techniques.

References

- 1. phytojournal.com [phytojournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanism Underlying Mechanical Wounding-Induced Flavonoid Accumulation in Dalbergia odorifera T. Chen, an Endangered Tree That Produces Chinese Rosewood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabonomics Analysis of Stem Extracts from Dalbergia sissoo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metabonomics Analysis of Stem Extracts from Dalbergia sissoo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijcmas.com [ijcmas.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A rare isoflavone-quinone and a new flavanone from the roots of Dalbergia stipulacea Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Effects of ethephon on heartwood formation and related physiological indices of Dalbergia odorifera T. Chen [frontiersin.org]

- 16. Effects of ethephon on heartwood formation and related physiological indices of Dalbergia odorifera T. Chen - PMC [pmc.ncbi.nlm.nih.gov]

The Osteogenic Potential of Latinone: A Technical Guide to its Mechanism of Action in Bone Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latinone, a neoflavonoid isolated from the heartwood of Dalbergia sissoo, has emerged as a compound of interest in the field of bone health and osteoporosis research. Studies have demonstrated its potential to stimulate bone formation by acting on osteoblasts, the cells responsible for synthesizing bone matrix. This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of action of this compound in bone cells, supported by experimental evidence and detailed protocols for key assays. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information and draws parallels from related neoflavonoids to propose a robust mechanistic framework.

Core Mechanism of Action: An Overview

This compound exerts its primary effects on osteoblasts, promoting their proliferation, differentiation, and mineralization. Research indicates that this compound, along with other neoflavonoids from Dalbergia sissoo, significantly enhances alkaline phosphatase (ALP) activity and the formation of mineralized nodules in primary calvarial osteoblast cultures[1]. This suggests a direct role in stimulating the key functions of osteoblasts that lead to new bone formation.

While the precise signaling pathways activated by this compound are yet to be fully elucidated, evidence from studies on structurally similar flavonoids and other compounds from Dalbergia sissoo points towards the involvement of two critical osteogenic pathways: the Bone Morphogenetic Protein (BMP) signaling pathway and the Wingless-related integration site (Wnt)/β-catenin signaling pathway. Another neoflavonoid from Dalbergia sissoo, dalsissooal, has been shown to promote osteoblast differentiation through the stimulation of BMP-2 and Runt-related transcription factor 2 (Runx2) expression[2]. Flavonoids, as a class of compounds, are known to positively influence bone formation by modulating these pathways.

Quantitative Data Summary

| Parameter | Cell Type | Effect of this compound | Observed Outcome | Potential Quantitative Metric |

| Cell Proliferation | Primary Calvarial Osteoblasts | Stimulation | Increased cell number | % increase in cell viability (e.g., MTT assay) |

| Differentiation | Primary Calvarial Osteoblasts | Stimulation | Increased Alkaline Phosphatase (ALP) activity | Fold change in ALP activity (U/mg protein) |

| Mineralization | Primary Calvarial Osteoblasts | Stimulation | Increased formation of mineralized nodules | % increase in Alizarin Red S staining intensity |

Signaling Pathways

The proposed mechanism of action for this compound involves the activation of key signaling cascades that are fundamental to osteoblast differentiation and function.

BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) pathway is a crucial regulator of bone formation. It is hypothesized that this compound may initiate this cascade by binding to and activating BMP receptors on the surface of osteoprogenitor cells.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another critical signaling cascade for bone formation. It is plausible that this compound could also modulate this pathway, leading to the stabilization and nuclear translocation of β-catenin.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the osteogenic effects of compounds like this compound.

Primary Osteoblast Isolation and Culture

This protocol describes the isolation of primary osteoblasts from neonatal mouse calvaria, which are a standard model for studying osteogenesis.

Methodology:

-

Animal Euthanasia and Dissection: Euthanize neonatal mouse pups (1-3 days old) following approved animal care protocols. Dissect the calvaria under sterile conditions.

-

Enzymatic Digestion: Subject the calvaria to a series of sequential digestions using a solution of collagenase and trypsin. The first fraction, which is rich in fibroblasts, is discarded.

-

Cell Collection: Collect subsequent cell fractions (typically fractions 2-5), which are enriched in osteoblasts.

-

Cell Culture: Pool the collected cells and culture them in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Passaging: Once the cells reach 80-90% confluency, they can be passaged and used for experiments, typically between passages 2 and 4.

Osteoblast Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed primary osteoblasts in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for 24, 48, and 72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.

Methodology:

-

Cell Seeding and Treatment: Seed osteoblasts in a 24-well plate and treat with this compound as described for the proliferation assay.

-

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., Triton X-100 based buffer).

-

ALP Reaction: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Stop Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

-

Absorbance Measurement: Measure the absorbance at 405 nm. The ALP activity is calculated based on a standard curve generated with known concentrations of p-nitrophenol.

Mineralization (Alizarin Red S) Assay

This assay is used to visualize and quantify the deposition of calcium, a late marker of osteoblast differentiation and bone matrix formation.

Methodology:

-

Long-term Culture and Treatment: Culture osteoblasts in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) and treat with this compound for 14-21 days.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Staining: Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

-

Washing: Wash away the excess stain with deionized water.

-

Visualization and Quantification: Visualize the red-orange mineralized nodules under a microscope. For quantification, the stain can be extracted using cetylpyridinium chloride and the absorbance measured at 562 nm.

Conclusion

This compound, a neoflavonoid from Dalbergia sissoo, demonstrates significant potential as an osteogenic agent by promoting the proliferation, differentiation, and mineralization of osteoblasts. While direct mechanistic studies on this compound are still emerging, the available evidence strongly suggests that its mode of action involves the activation of the BMP/Runx2 and/or Wnt/β-catenin signaling pathways. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms of this compound and for the quantitative evaluation of its efficacy in promoting bone formation. Continued research in this area may pave the way for the development of this compound as a novel therapeutic agent for the treatment of osteoporosis and other bone-related disorders.

References

A Technical Guide to the Antiosteoporotic Activity of Novel Compounds: A Case Study of "Latinone"

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The underlying pathology is an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. Therapeutic strategies for osteoporosis primarily focus on redressing this balance through two main approaches: anti-resorptive agents that inhibit osteoclast activity and anabolic agents that stimulate osteoblast activity.

This technical guide outlines the preclinical evaluation of a hypothetical novel therapeutic agent, "Latinone," for the treatment of osteoporosis. It details the potential molecular mechanisms of action, provides comprehensive experimental protocols for in vitro and in vivo assessment, and presents hypothetical data in a structured format to exemplify the evaluation process.

Potential Molecular Mechanisms of Action

The antiosteoporotic activity of a novel compound like this compound would likely stem from its ability to modulate key signaling pathways that govern the differentiation and function of osteoclasts and osteoblasts.

Inhibition of Osteoclastogenesis and Bone Resorption

The primary pathway controlling osteoclast development is the Receptor Activator of Nuclear Factor-κB (RANK) ligand (RANKL)/RANK/Osteoprotegerin (OPG) axis.[1][2] RANKL, expressed by osteoblasts and other cells, binds to its receptor RANK on osteoclast precursors, initiating a signaling cascade that is essential for their differentiation, activation, and survival.[1][3][4] A compound with anti-resorptive properties could interfere with this process at multiple levels.

Potential Actions of this compound (Anti-Resorptive):

-

Downregulation of RANKL expression in osteoblasts.

-

Inhibition of RANKL binding to RANK.

-

Suppression of downstream signaling pathways activated by RANKL-RANK interaction, such as NF-κB, MAPKs (p38, JNK, ERK), and c-Fos/NFATc1 activation.[2][5]

Promotion of Osteoblastogenesis and Bone Formation

Osteoblast differentiation from mesenchymal stem cells (MSCs) is a complex process governed by several key signaling pathways, most notably the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways.[6][7][8] Activation of the canonical Wnt pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to promote the transcription of osteogenic genes like Runx2 and Osterix.[8]

Potential Actions of this compound (Anabolic):

-

Activation of the Wnt/β-catenin signaling pathway.

-

Upregulation of BMP2 expression, which in turn promotes the expression of key osteogenic transcription factors.[9]

-

Enhancement of the expression and activity of Runx2 and Osterix, master regulators of osteoblast differentiation.[10]

In Vitro Evaluation of "this compound"

Osteoclast-Based Assays

Experimental Protocol: Osteoclast Differentiation Assay

-

Cell Isolation: Isolate bone marrow cells from the femurs and tibias of 6-8 week old C57BL/6 mice.

-

Culture: Culture the cells in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Differentiation: Plate BMMs at a density of 1x10⁴ cells/well in a 96-well plate. Induce differentiation by adding 50 ng/mL RANKL and 30 ng/mL M-CSF, along with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.

-

TRAP Staining: After 5-7 days, fix the cells with 4% paraformaldehyde and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: Count TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

Table 1: Hypothetical In Vitro Effects of this compound on Osteoclastogenesis

| Treatment Group | TRAP+ Multinucleated Cells (per well) | TRAP Activity (OD 405 nm) | Resorption Pit Area (%) |

|---|---|---|---|

| Control (Vehicle) | 150 ± 12 | 0.85 ± 0.07 | 25.6 ± 3.1 |

| This compound (0.1 µM) | 135 ± 15 | 0.78 ± 0.09 | 22.1 ± 2.8 |

| This compound (1 µM) | 78 ± 9** | 0.45 ± 0.05** | 11.3 ± 1.9** |

| This compound (10 µM) | 25 ± 5*** | 0.18 ± 0.03*** | 4.2 ± 1.1*** |

*Data are presented as Mean ± SD. **p < 0.01, **p < 0.001 vs. Control.

Osteoblast-Based Assays

Experimental Protocol: Osteoblast Differentiation and Mineralization Assay

-

Cell Culture: Plate MC3T3-E1 pre-osteoblastic cells at 2x10⁴ cells/well in a 24-well plate.

-

Differentiation: Once confluent, switch to osteogenic induction medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate) containing varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.

-

ALP Assay: After 7 days, lyse the cells and measure Alkaline Phosphatase (ALP) activity using a p-nitrophenyl phosphate (pNPP) substrate assay, normalized to total protein content.

-

Mineralization Assay: After 21 days, fix the cells and stain with 2% Alizarin Red S (ARS) solution to visualize calcium deposits.

-

Quantification: Elute the ARS stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.

Table 2: Hypothetical In Vitro Effects of this compound on Osteoblastogenesis

| Treatment Group | ALP Activity (U/mg protein) | Mineralized Nodule Formation (OD 562 nm) | Runx2 mRNA Expression (Fold Change) |

|---|---|---|---|

| Control (Vehicle) | 1.2 ± 0.2 | 0.35 ± 0.04 | 1.0 ± 0.1 |

| This compound (0.1 µM) | 1.5 ± 0.3 | 0.48 ± 0.06 | 1.8 ± 0.3 |

| This compound (1 µM) | 2.8 ± 0.4** | 0.95 ± 0.11** | 4.5 ± 0.6** |

| This compound (10 µM) | 4.5 ± 0.6*** | 1.78 ± 0.23*** | 8.2 ± 1.1*** |

*Data are presented as Mean ± SD. **p < 0.01, **p < 0.001 vs. Control.

In Vivo Assessment of "this compound"

The most common and well-validated preclinical model for postmenopausal osteoporosis is the ovariectomized (OVX) rodent. Ovariectomy induces estrogen deficiency, leading to rapid bone loss that mimics the condition in postmenopausal women.

Experimental Protocol: Ovariectomized (OVX) Rat Model

-

Animals: Use 3-month-old female Sprague-Dawley rats.

-

Surgery: Perform bilateral ovariectomy (OVX) or a sham operation (Sham).

-

Treatment: Four weeks post-surgery to allow for bone loss establishment, divide OVX rats into groups (n=10/group). Administer this compound (e.g., 1, 5, 25 mg/kg/day) or vehicle orally for 12 weeks. A sham group and an untreated OVX group serve as controls.

-

Analysis: At the end of the treatment period, collect femurs and lumbar vertebrae for analysis.

-

Micro-CT Analysis: Scan the distal femur metaphysis to quantify bone mineral density (BMD) and trabecular bone microarchitecture.

-

Biomechanical Testing: Perform three-point bending tests on the femoral diaphysis to assess bone strength.

-

Serum Biomarkers: Measure serum levels of P1NP (procollagen type I N-terminal propeptide, a bone formation marker) and CTX-1 (C-terminal telopeptide of type I collagen, a bone resorption marker) using ELISA kits.

Table 3: Hypothetical In Vivo Efficacy of this compound in OVX Rats

| Treatment Group | Femur BMD (mg/cm³) | BV/TV (%) | Tb.N (1/mm) | Max Load (N) | Serum CTX-1 (ng/mL) |

|---|---|---|---|---|---|

| Sham | 250 ± 18 | 28.5 ± 2.5 | 4.5 ± 0.4 | 125 ± 10 | 3.5 ± 0.5 |

| OVX + Vehicle | 165 ± 15††† | 15.2 ± 1.8††† | 2.8 ± 0.3††† | 85 ± 9††† | 7.8 ± 0.9††† |

| OVX + this compound (5 mg/kg) | 198 ± 16* | 20.1 ± 2.1* | 3.5 ± 0.4* | 102 ± 8* | 5.5 ± 0.7* |

| OVX + this compound (25 mg/kg) | 235 ± 20**# | 26.3 ± 2.3**# | 4.2 ± 0.5**# | 118 ± 11**# | 4.1 ± 0.6**# |

*Data are presented as Mean ± SD. †††p < 0.001 vs. Sham. *p < 0.05, *p < 0.01 vs. OVX + Vehicle. #Not significantly different from Sham.

Conclusion

This guide outlines a systematic approach to evaluating the antiosteoporotic potential of a novel compound, exemplified by the hypothetical agent "this compound." The presented data, though hypothetical, illustrates a compound with potent dual functionality: it inhibits osteoclast formation and activity while simultaneously promoting osteoblast differentiation and bone formation. Such a profile is highly desirable for an osteoporosis therapeutic. The in vitro results demonstrate a dose-dependent effect on bone cell function, and the in vivo data in the OVX rat model confirm that these cellular effects translate into a significant improvement in bone mass, microarchitecture, and strength. Further investigation into the precise molecular targets and pharmacokinetic/pharmacodynamic properties of this compound would be the next logical step in its development as a potential treatment for osteoporosis.

References

- 1. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.unl.pt [research.unl.pt]

- 3. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]

- 4. RANKL - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Osteoblast Differentiation at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Osteoporotic Activity of Harpagoside by Upregulation of the BMP2 and Wnt Signaling Pathways in Osteoblasts and Suppression of Differentiation in Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Osteoblast Differentiation and Signaling: Established Concepts and Emerging Topics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Loganin on Osteoblasts and Osteoclasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Loganin, a bioactive iridoid glycoside, on the function and differentiation of osteoblasts and osteoclasts. The data and protocols summarized herein are derived from peer-reviewed scientific literature and are intended to serve as a resource for researchers investigating novel therapeutic agents for bone-related disorders.

Executive Summary

Loganin has demonstrated a dual-action effect on bone remodeling in vitro. It promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation, while simultaneously suppressing the differentiation and function of osteoclasts, the cells responsible for bone resorption.[1][2] This suggests a potential therapeutic role for Loganin in conditions characterized by excessive bone loss, such as osteoporosis. The primary mechanism appears to be an indirect inhibition of osteoclastogenesis through the modulation of signaling molecules expressed by osteoblasts.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of Loganin on osteoblasts and osteoclasts.

Table 1: Effects of Loganin on Osteoblast Differentiation and Function

| Cell Line | Loganin Concentration | Duration | Assay | Key Finding | Reference |

| MC3T3-E1 | 1 µg/mL | 48 hours | Alkaline Phosphatase (ALP) Activity | Significant increase in ALP activity | [6] |

| MC3T3-E1 | 1 µg/mL | 48 hours | Collagen Type I Content | Significant increase in Collagen Type I | [6] |

| MC3T3-E1 | Not specified | Not specified | mRNA Expression (Alpl, Bglap, Runx2) | Upregulation of osteogenic marker genes | [1] |

| MC3T3-E1 | Not specified | Not specified | Apoptosis | Inhibition of apoptotic cell death | [3] |

| MC3T3-E1 | Not specified | Not specified | RANKL mRNA Expression | Downregulation of RANKL mRNA | [6] |

Table 2: Effects of Loganin on Osteoclast Differentiation and Function

| Cell Type | Loganin Concentration | Duration | Assay | Key Finding | Reference |

| Primary Mouse Monocytes | Not specified | 5 days | Osteoclast Differentiation | Suppression of differentiation | [1] |

| Primary Mouse Monocytes | Not specified | 5 days | Tartrate-Resistant Acid Phosphatase (TRAP) Activity | Reduction in TRAP activity | [1] |

Table 3: Effects of Loganin in an Osteoblast-Osteoclast Co-culture System

| Co-culture System | Loganin Concentration | Duration | Assay | Key Finding | Reference |

| MC3T3-E1 and Primary Mouse Monocytes | 10 µM | 24, 48, 72, 120 hours | ALP Activity | Enhanced ALP activity | [1][7] |

| MC3T3-E1 and Primary Mouse Monocytes | 10 µM | 24, 48, 72, 120 hours | TRAP Activity | Reduced TRAP activity | [1][7] |

Experimental Protocols

Osteoblast Differentiation Assay

This protocol outlines the general steps for assessing the effect of Loganin on the differentiation of pre-osteoblastic cells.

-

Cell Culture: Mouse pre-osteoblastic MC3T3-E1 cells are cultured in a suitable growth medium (e.g., α-MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Induction of Differentiation: To induce osteogenic differentiation, the growth medium is supplemented with osteogenic inducers, typically including ascorbic acid and β-glycerophosphate.

-

Loganin Treatment: Cells are treated with varying concentrations of Loganin, with a vehicle control group. The medium is replaced every 2-3 days with fresh medium containing the respective treatments.

-

Alkaline Phosphatase (ALP) Staining and Activity:

-

Staining: After a specified incubation period (e.g., 7 days), cells are fixed and stained for ALP, a key early marker of osteoblast differentiation.

-

Activity Assay: Cell lysates are collected, and ALP activity is quantified using a colorimetric assay, such as the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.[8]

-

-

Mineralization Assay (Alizarin Red S Staining): To assess late-stage osteoblast differentiation, mineralized matrix deposition is visualized by staining with Alizarin Red S after a longer incubation period (e.g., 14-21 days).

-

Gene Expression Analysis: Total RNA is extracted from the cells at various time points. The expression levels of key osteogenic marker genes, such as Runx2, Osterix, Alpl, and Bglap (osteocalcin), are quantified using quantitative real-time PCR (qRT-PCR).[1]

Experimental workflow for assessing Loganin's effect on osteoblast differentiation.

Osteoclast Differentiation Assay

This protocol describes the general procedure for evaluating the impact of Loganin on osteoclastogenesis from precursor cells.

-

Cell Isolation: Primary bone marrow monocytes are isolated from the femurs and tibias of mice.

-

Cell Culture and Differentiation: The isolated cells are cultured in a medium containing Macrophage Colony-Stimulating Factor (M-CSF) to promote the proliferation of osteoclast precursors. After a period of M-CSF stimulation, Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is added to the culture to induce differentiation into mature osteoclasts.[1]

-

Loganin Treatment: Loganin is added to the culture medium at various concentrations during the differentiation process.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: After a suitable differentiation period (e.g., 5-7 days), cells are fixed and stained for TRAP, a hallmark enzyme of osteoclasts. TRAP-positive multinucleated cells are identified and counted as mature osteoclasts.[9][10][11]

-

TRAP Activity Assay: The activity of TRAP in cell lysates can be quantified using a colorimetric assay.

-

Gene Expression Analysis: The mRNA expression of osteoclast-specific genes, such as TRAP (Acp5), Cathepsin K (Ctsk), and NFATc1, is measured by qRT-PCR.

Experimental workflow for assessing Loganin's effect on osteoclast differentiation.

Signaling Pathways

Loganin's Effect on Osteoblast Differentiation Signaling

Loganin promotes osteoblast differentiation by upregulating the expression of key transcription factors such as Runx2.[1] Runx2 is a master regulator that initiates the differentiation of mesenchymal stem cells into osteoblasts and is crucial for the expression of other osteogenic genes.

Simplified pathway of Loganin's action on osteoblast differentiation.

Loganin's Indirect Inhibition of Osteoclastogenesis via the RANKL/OPG Pathway

Loganin's inhibitory effect on osteoclast differentiation is primarily indirect, mediated through its action on osteoblasts.[1] Osteoblasts regulate osteoclastogenesis through the expression of RANKL and its decoy receptor, Osteoprotegerin (OPG). Loganin has been shown to downregulate RANKL expression in osteoblasts and increase the OPG/RANKL ratio.[1][6] A higher OPG/RANKL ratio leads to reduced RANKL signaling in osteoclast precursors, thereby inhibiting their differentiation.

Loganin's modulation of the RANKL/OPG axis in osteoblasts to inhibit osteoclasts.

Conclusion

The in vitro evidence strongly suggests that Loganin possesses bone-protective properties by stimulating bone formation and inhibiting bone resorption. Its mechanism of action, particularly the indirect regulation of osteoclastogenesis through osteoblasts, presents a promising avenue for the development of novel therapeutics for osteoporosis and other bone disorders. Further research is warranted to fully elucidate the molecular targets of Loganin and to validate these in vitro findings in preclinical and clinical settings.

References

- 1. Effects of Loganin on Bone Formation and Resorption In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Loganin on Bone Formation and Resorption In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Investigating the protective effect of loganin in ovariectomy‑induced bone loss through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacological Effects of Morroniside and Loganin Isolated from Liuweidihuang Wan, on MC3T3-E1 Cells [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biocat.com [biocat.com]

- 10. urmc.rochester.edu [urmc.rochester.edu]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Toxicity Screening of a Novel Compound

Disclaimer: Publicly available toxicological data for a compound specifically named "Latinone" is not available. Therefore, this guide provides a comprehensive overview of the standard methodologies and experimental protocols for the preliminary toxicity screening of a novel chemical entity, referred to herein as "Compound X". This document is intended for researchers, scientists, and drug development professionals.

Introduction to Preliminary Toxicity Screening

The initial toxicological assessment of a new chemical entity is a critical step in the drug discovery and development process. The primary goal of preliminary toxicity screening is to identify potential safety concerns early, allowing for informed decisions about whether to proceed with further development.[1] This early-stage evaluation typically involves a battery of in vitro and in vivo assays designed to assess general cytotoxicity, genotoxicity, and acute systemic toxicity.[2][3] The data generated from these studies are crucial for identifying the maximum tolerated dose (MTD) and for designing more extensive, long-term toxicity studies required for regulatory submissions.[3][4]

A typical workflow for preliminary toxicity screening begins with rapid, cost-effective in vitro assays to assess the compound's effects at a cellular level.[5] Promising candidates with acceptable in vitro toxicity profiles may then advance to in vivo studies to understand their effects in a whole-organism system.[1]

In Vitro Toxicity Assays

In vitro assays are fundamental to early toxicity screening as they provide a rapid and cost-effective means to evaluate the biological activity of a compound on cultured cells.[2]

Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a substance can cause damage to cells. The two most common methods are the MTT and LDH assays.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line, or other relevant cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of Compound X. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

The LDH assay is a cytotoxicity assay that measures the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8] An increase in LDH activity in the medium is indicative of cell membrane damage and cytotoxicity.[9]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Genotoxicity Assays

Genotoxicity assays are used to determine if a compound can damage the genetic material within a cell, which may lead to mutations and potentially cancer.[10]

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis.[11] These strains cannot grow in a histidine-free medium. The assay assesses the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize histidine and thus grow on a histidine-free medium.[12]

Experimental Protocol:

-

Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2uvrA).[12]

-

Metabolic Activation (S9 Mix): Conduct the test with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate that can metabolize compounds into their active forms.[12]

-

Assay Procedure:

-

Mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

-

Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]

The in vitro micronucleus assay detects damage to chromosomes.[13] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that a compound is clastogenic (breaks chromosomes) or aneugenic (affects chromosome number).[13]

Experimental Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

-

Compound Treatment: Treat the cells with various concentrations of Compound X, with and without S9 mix, for a defined period.

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Brine Shrimp Lethality Assay (BSLA)

The brine shrimp lethality assay is a simple, rapid, and low-cost preliminary toxicity screen using the brine shrimp Artemia salina.[14][15] It has been shown to correlate well with other cytotoxicity assays.[16]

Experimental Protocol:

-

Hatching Shrimp: Hatch Artemia salina cysts in artificial seawater under a light source for 24-48 hours.

-

Assay Setup:

-

Prepare different concentrations of Compound X in seawater.

-

Add 10-15 nauplii (larvae) to each vial containing the test solutions.

-

Include a negative control (seawater) and a positive control (a known toxin).

-

-

Incubation: Incubate the vials for 24 hours under a light source.

-

Data Analysis: Count the number of dead shrimp in each vial. Calculate the LC50 (the concentration of the compound that is lethal to 50% of the shrimp).[17][18]

In Vivo Acute Toxicity Studies

In vivo studies are essential for understanding the systemic effects of a compound in a living organism.[1]

Acute Oral Toxicity (LD50)

The acute oral toxicity test is used to determine the median lethal dose (LD50), which is the single dose of a substance that is expected to cause death in 50% of the test animals when administered orally.[19][20] This test provides information on the potential health hazards of a substance after a single, short-term exposure.[19]

Experimental Protocol:

-

Animal Model: Typically, rats or mice of a specific strain are used.[21] Both male and female animals are usually included.

-

Dose Administration:

-

A limit test is often performed first, where a high dose (e.g., 2000 mg/kg) is administered to a small group of animals. If no mortality is observed, the LD50 is considered to be above this dose.

-

If mortality occurs in the limit test, a full study is conducted with multiple dose groups (at least 3) and a control group.

-

The compound is administered by oral gavage.

-

-

Observation Period: The animals are observed for signs of toxicity and mortality for a period of 14 days.[20] Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded at regular intervals.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to examine for any abnormalities in the organs.

-

Data Analysis: The LD50 is calculated using statistical methods, such as the Miller and Tainter method or probit analysis.[22]

Data Presentation

Quantitative data from toxicity studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity and Genotoxicity of Compound X (Illustrative Data)

| Assay | Cell Line/Strain | Endpoint | Result |

| MTT Assay | HepG2 | IC50 (µM) after 48h | 75.2 |

| LDH Assay | HepG2 | % Cytotoxicity at 100 µM | 35% |

| Ames Test | S. typhimurium TA98 (-S9) | Mutagenic | Negative |

| Ames Test | S. typhimurium TA100 (+S9) | Mutagenic | Negative |

| Micronucleus Assay | CHO cells | Genotoxic | Negative |

| Brine Shrimp Lethality | A. salina | LC50 (µg/mL) after 24h | 120.5 |

Table 2: Acute Oral Toxicity of Compound X in Rats (Illustrative Data)

| Sex | LD50 (mg/kg) | 95% Confidence Interval | Observed Signs of Toxicity |

| Male | 1500 | 1200 - 1800 | Lethargy, piloerection |

| Female | 1650 | 1350 - 1950 | Lethargy, piloerection |

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying a compound's toxicity is crucial. If preliminary screens indicate toxicity, further investigation into the affected signaling pathways may be warranted. For instance, many toxic compounds induce apoptosis (programmed cell death) through specific signaling cascades.

A hypothetical pathway that could be investigated is the MAPK/p38 pathway, which is often involved in cellular responses to stress and toxic insults.[23] Activation of this pathway can lead to the induction of apoptosis.